Sclareol
Overview
Description
Sclareol is a fragrant chemical compound classified as a bicyclic diterpene alcohol. It is primarily found in the plant Salvia sclarea, commonly known as clary sage. This compound is valued for its sweet, balsamic scent and is widely used in the fragrance industry. It is also recognized for its various biological activities, including anticancer, antifungal, and antibacterial properties .
Scientific Research Applications
Sclareol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of high-value fragrance compounds such as ambroxide.
Biology: Exhibits antimicrobial activity and is used in studies related to plant defense mechanisms.
Medicine: Demonstrates anticancer properties by inducing apoptosis in cancer cells. It is also being investigated for its potential neuroprotective effects.
Industry: Widely used in the fragrance and flavor industries due to its pleasant scent and fixative properties
Mechanism of Action
Future Directions
Due to rising demand in the cosmetics business, demand for sclareol has greatly increased . This compound has been recently considered as the potential candidate against COVID-19 and Parkinson’s disease . By constructing a two-layer geranylgeranyl diphosphate (GGPP) accumulation pathway and scaffold-free multienzyme complexes, the metabolic flux was redirected toward this compound synthesis, enabling significantly improved production of this compound and reduced levels of by-products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sclareol is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway. This pathway involves the conversion of isopentenyl diphosphate (IPP) to geranylgeranyl diphosphate (GGPP), which is then cyclized to form this compound .
Industrial Production Methods: Commercially, this compound is primarily extracted from the trichomes of clary sage flowers. The extraction process involves steam distillation followed by purification using chromatographic techniques . Additionally, biotechnological methods have been developed to produce this compound in engineered microorganisms such as the moss Physcomitrella patens .
Chemical Reactions Analysis
Types of Reactions: Sclareol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sclareolide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Major Products Formed:
Sclareolide: Formed through the oxidation of this compound.
Hydrogenated this compound: Formed through the reduction of this compound.
Comparison with Similar Compounds
Sclareol is often compared with other labdane diterpenes such as:
Linalyl Acetate: Another compound produced by clary sage, used in the fragrance industry.
Abienol: A diterpene used as a precursor for the synthesis of ambergris substitutes.
Ambroxide: A high-value fragrance compound synthesized from this compound.
Uniqueness of this compound: this compound is unique due to its dual hydroxyl groups and its ability to serve as a versatile synthon for the synthesis of various bioactive compounds. Its wide range of biological activities and applications in different industries further highlight its significance .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Sclareol can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "Geraniol", "Sodium hydroxide", "Chloroform", "Methanol", "Sodium chloride", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate", "Acetic anhydride" ], "Reaction": [ "Geraniol is treated with sodium hydroxide to form geranyl sodium hydroxide.", "Geranyl sodium hydroxide is then chlorinated with chloroform to form geranyl chloride.", "Geranyl chloride is then treated with methanol and sodium chloride to form geranyl methyl ether.", "Geranyl methyl ether is then oxidized with sulfuric acid to form 2,6,10-trimethyl-9-undecenal.", "The aldehyde is then treated with sodium bicarbonate and magnesium sulfate to form 2,6,10-trimethylundec-9-en-1-ol.", "Finally, the alcohol is acetylated with acetic anhydride to form Sclareol." ] } | |
CAS No. |
515-03-7 |
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
(2R,8aS)-1-[(3R)-3-hydroxy-3-methylpent-4-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15?,16?,18-,19-,20+/m0/s1 |
InChI Key |
XVULBTBTFGYVRC-NKBYQBPKSA-N |
Isomeric SMILES |
C[C@]12CCCC(C1CC[C@@](C2CC[C@](C)(C=C)O)(C)O)(C)C |
SMILES |
C[C@@](CC[C@H]1[C@](O)(CC[C@H]2C(C)(CCC[C@]12C)C)C)(C=C)O |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |
Appearance |
Solid powder |
melting_point |
Mp 105.5-106 ° 105.5-106°C |
515-03-7 | |
physical_description |
Pellets or Large Crystals Solid; Bitter herbaceous hay-like aroma |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
labd-14-ene-8alpha, 13beta-diol sclareol sclareol oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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